molecular formula C8H11NO2 B13526765 3-(1-Aminoethyl)benzene-1,2-diol

3-(1-Aminoethyl)benzene-1,2-diol

Cat. No.: B13526765
M. Wt: 153.18 g/mol
InChI Key: ZJUJGYBNARNPJZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Dopamine is synthesized from the amino acid tyrosine through a two-step enzymatic process:

Industrial Production Methods

Industrial production of dopamine typically involves the chemical synthesis of its precursor, L-DOPA, followed by enzymatic conversion to dopamine. This process ensures high purity and yield, making it suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Dopamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dopamine has a wide range of scientific research applications:

Mechanism of Action

Dopamine exerts its effects by binding to dopamine receptors (D1, D2, D3, D4, and D5) in the brain. This binding activates various intracellular signaling pathways, leading to changes in neuronal activity and neurotransmitter release. Dopamine also influences the release of other neurotransmitters such as norepinephrine and serotonin .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dopamine is unique in its role as a key neurotransmitter in the brain’s reward system, making it crucial for motivation and pleasure. Its dysfunction is linked to several neurological and psychiatric disorders, highlighting its importance in maintaining mental health .

Biological Activity

3-(1-Aminoethyl)benzene-1,2-diol, commonly known as dopamine, is an important organic compound classified within the catecholamine group. Its structure features a benzene ring with two hydroxyl groups and an aminoethyl side chain, contributing to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

  • Molecular Formula : C₈H₁₁NO₂
  • Molecular Weight : 153.18 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(C1=C(C(=CC=C1)O)O)N

Dopamine functions primarily as a neurotransmitter in the central nervous system (CNS). It plays a crucial role in several physiological processes:

  • Neurotransmission : Dopamine modulates synaptic transmission and influences reward pathways in the brain, affecting mood and behavior.
  • Receptor Interaction : The compound interacts with various dopamine receptors (D1, D2, D3, D4, D5), which are G protein-coupled receptors involved in numerous neurological functions.
  • Catecholamine Activity : As a catecholamine, dopamine also exhibits sympathomimetic effects, influencing cardiovascular functions by interacting with adrenergic receptors.

1. Neurotransmitter Role

Dopamine is critical for motor control, motivation, and reward. Dysregulation of dopamine levels is implicated in several disorders:

  • Parkinson's Disease : Characterized by dopamine deficiency leading to motor symptoms.
  • Schizophrenia : Associated with hyperactivity of dopaminergic pathways.

2. Cardiovascular Effects

Dopamine has significant effects on cardiovascular health:

  • Beta-Adrenergic Stimulation : Increases heart rate and contractility.
  • Alpha-Adrenergic Effects : Causes vasodilation and can influence blood pressure regulation.

3. Metabolic Regulation

Research indicates that dopamine plays a role in metabolic processes:

  • Insulin Sensitivity : Dopamine influences insulin secretion and glucose metabolism.
  • Appetite Regulation : Modulates hunger signals and energy expenditure.

Case Studies and Research Findings

Recent studies have highlighted various aspects of dopamine's biological activity:

StudyFindings
Investigated the role of dopamine in mood regulation and its therapeutic potential for depression.
Analyzed the effects of dopamine on cardiovascular function in patients with heart failure.
Explored the link between dopamine receptor activity and obesity-related metabolic disorders.

Notable Research Insights

  • Neuroprotective Effects : Dopamine has been shown to exert neuroprotective effects against oxidative stress in neuronal cells.
  • Therapeutic Applications : Dopamine agonists are utilized in treating Parkinson's disease and certain psychiatric disorders.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructure TypeKey Differences
4-(2-Aminoethyl)benzene-1,2-diolCatechol derivativeDifferent substitution pattern leading to altered receptor affinity
3-(Ethylamino)benzene-1,2-diolCatechol derivativeEthyl group changes solubility and biological activity
4-(2-Amino-1-hydroxyethyl)benzene-1,2-diolHydroxy derivativeHydroxyl addition alters reactivity and interaction with receptors

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

3-(1-aminoethyl)benzene-1,2-diol

InChI

InChI=1S/C8H11NO2/c1-5(9)6-3-2-4-7(10)8(6)11/h2-5,10-11H,9H2,1H3

InChI Key

ZJUJGYBNARNPJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C(=CC=C1)O)O)N

Origin of Product

United States

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